molecular formula C14H13NO4S B13488911 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine

Cat. No.: B13488911
M. Wt: 291.32 g/mol
InChI Key: ZTJJPNHFOSWXMO-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-methoxybenzenesulfonyl and phenyl groups in the structure of this compound makes it a versatile reagent in organic synthesis, particularly in oxidation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to oxidation to form the oxaziridine ring. Common oxidizing agents used in this process include m-chloroperbenzoic acid and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The oxaziridine ring is highly reactive and facilitates the transfer of the oxygen atom. The molecular targets and pathways involved in this process include the activation of the substrate and the formation of a transition state that leads to the final oxidized product .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • Phenyl bis-sulfonamide
  • N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide

Uniqueness

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is unique due to its oxaziridine ring, which imparts high reactivity and selectivity in oxidation reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds that may not possess the same level of reactivity .

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3-phenyloxaziridine

InChI

InChI=1S/C14H13NO4S/c1-18-12-7-9-13(10-8-12)20(16,17)15-14(19-15)11-5-3-2-4-6-11/h2-10,14H,1H3

InChI Key

ZTJJPNHFOSWXMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3

Origin of Product

United States

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